Dinoseb-trolamine

Description

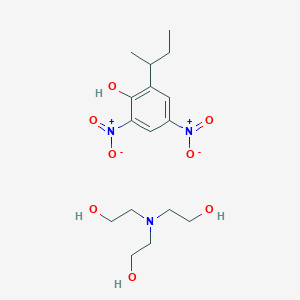

Structure

2D Structure

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-butan-2-yl-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5.C6H15NO3/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;8-4-1-7(2-5-9)3-6-10/h4-6,13H,3H2,1-2H3;8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKPPLCJMDGOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-85-7 (Parent) | |

| Record name | Dinoseb-trolamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5034989 | |

| Record name | Dinoseb-trolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6420-47-9 | |

| Record name | Dinoseb-trolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6420-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoseb-trolamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylpropyl)-4,6-dinitro-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinoseb-trolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butyl-4,6-dinitrophenol, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOSEB-TROLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R100VW5Z1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Behavior and Transformation of Dinoseb Trolamine

Biotic Degradation Pathways and Microbial Ecology

The biotic degradation of dinoseb (B1670700), and by extension dinoseb-trolamine, involves a range of microbial processes under both aerobic and anaerobic conditions. These pathways are critical for the natural attenuation of this compound in contaminated environments.

Microbial Biodegradation Processes in Diverse Environmental Compartments

Microorganisms play a significant role in the transformation and breakdown of dinoseb in various environmental settings, including soil and aquatic systems.

Under aerobic conditions, certain bacterial species have demonstrated the ability to degrade dinoseb. Pseudomonas aeruginosa and Pseudomonas putida are among the organisms identified that can degrade dinoseb canada.ca. Studies utilizing a chemostat environment have yielded taxonomically diverse aerobic isolates capable of transforming dinoseb. However, these aerobic organisms primarily transform dinoseb into reduced products under microaerophilic or denitrifying conditions, and they may not fully degrade the entire molecule, sometimes leading to the formation of multimeric material nih.gov. Further mineralization of dinoseb has been observed when residual anaerobic degradation products are subsequently exposed to aerobic soil bacteria, indicating a potential sequential degradation process involving both anaerobic and aerobic phases researchgate.netnih.gov.

Anaerobic conditions are also conducive to the transformation of dinoseb canada.ca. A notable study demonstrated that an anaerobic consortium of bacteria could achieve complete degradation of dinoseb, converting it into acetate (B1210297) and carbon dioxide (CO2) when the redox potential (Eh) of the medium was maintained below -200 mV nih.gov. Specifically, a strain of Clostridium bifermentans, designated KMR-1, was shown to degrade dinoseb to levels below the detection limit (0.5 mg/liter) within 96 hours in anaerobic cultures, without the accumulation of aromatic intermediates nih.govnih.gov. This particular strain was also observed to mineralize a portion of the dinoseb, evolving 7.2% of the radioactive label from U-ring 14C-labeled dinoseb as 14CO2 nih.gov.

The identification of specific microorganisms and microbial consortia capable of degrading dinoseb has been a focus of research. Organisms such as Pseudomonas aeruginosa, Pseudomonas putida, and Azotobacter have been reported to degrade dinoseb under aerobic conditions canada.ca. Clostridium bifermentans KMR-1 has been isolated and characterized as a pure microbial culture capable of anaerobic dinoseb degradation canada.canih.gov.

A chemostat system proved effective in selecting for bacteria with dinoseb-degrading capabilities under both aerobic (liquid phase) and anaerobic (sediment phase) conditions. This process led to the isolation of five distinct aerobic bacterial isolates and an anaerobic consortium comprising at least three morphologically different bacterial species, all demonstrating the ability to transform or degrade dinoseb nih.gov.

Table 1: Identified Dinoseb-Degrading Microorganisms and Consortia

| Microorganism/Consortium | Degradation Condition | Key Findings | Reference |

| Pseudomonas aeruginosa | Aerobic | Degrades dinoseb. | canada.ca |

| Pseudomonas putida | Aerobic | Degrades dinoseb. | canada.ca |

| Azotobacter | Aerobic | Degrades dinoseb. | canada.ca |

| Clostridium bifermentans KMR-1 | Anaerobic | Degraded dinoseb to below detection limit within 96 hours; mineralized 7.2% to CO2. | nih.govnih.gov |

| Aerobic isolates (5 species) | Microaerophilic/Denitrifying | Transformed dinoseb to reduced products; formed multimeric material. | nih.gov |

| Anaerobic consortium (≥3 species) | Anaerobic (Eh < -200 mV) | Completely degraded dinoseb to acetate and CO2. | nih.gov |

Identification and Characterization of Degradation Metabolites and Intermediates

The elucidation of dinoseb degradation pathways involves identifying the intermediate products formed during microbial transformation. High-performance liquid chromatography (HPLC) analysis has indicated that dinoseb undergoes sequential degradation through several as-yet-unidentified products nih.gov. Gas chromatography-mass spectrometry (GC-MS) analysis of culture medium metabolites suggested that regiospecific attacks occur non-sequentially on both the nitro groups and the side-chains of the dinoseb molecule nih.gov. While Clostridium bifermentans KMR-1 was shown to degrade dinoseb without the accumulation of aromatic intermediates, the specific chemical structures of these transient intermediates were not explicitly identified in the available literature nih.gov. The anaerobic consortium capable of complete dinoseb degradation also demonstrated the ability to degrade other nitroaromatic compounds like 4,6-dinitro-o-cresol, 3,5-dinitrobenzoic acid, 2,4-dinitrotoluene, and 2,6-dinitrotoluene, suggesting a common series of intermediate products in their degradation pathways nih.gov.

Role of Cometabolism in this compound Biotransformation

Cometabolism plays a significant role in the biotransformation of dinoseb. This process occurs when a microorganism degrades a compound (the co-metabolite) not as its primary carbon or energy source, but in the presence of another growth-supporting substrate. A clear example of this is seen with Clostridium bifermentans KMR-1, which could not utilize dinoseb as a sole carbon or energy source nih.gov. Instead, its degradation of dinoseb occurred via cometabolism, requiring the presence of a fermentable carbon source nih.gov. This indicates that the presence of other organic compounds can facilitate the breakdown of dinoseb in the environment, even if dinoseb itself does not directly support microbial growth oieau.fr.

Environmental Factors Governing this compound Fate and Speciation

The fate and speciation of this compound in the environment are primarily influenced by its dissociation into Dinoseb and Trolamine. Consequently, the physicochemical properties of Dinoseb, particularly its acid-base characteristics, play a pivotal role in its environmental distribution and transformation. Dinoseb is generally expected to biodegrade slowly and exhibit weak binding to soil, which can lead to its leaching into groundwater epa.gov. Its persistence in soil systems is generally not high, but it can persist in water herts.ac.uk.

Influence of Soil Physicochemical Properties on Degradation and Mobility

Soil physicochemical properties significantly influence the degradation and mobility of compounds like Dinoseb, which is the active moiety derived from this compound upon dissociation.

Mobility and Adsorption: Dinoseb is characterized by weak adsorption to soils, suggesting a potential for leaching into groundwater epa.govnih.gov. The soil sorption coefficient (Koc) for Dinoseb has been measured at 124, which indicates high mobility in soil epa.gov. However, its adsorption to soil can be influenced by soil composition, with stronger binding observed in clay soils, particularly under acidic pH conditions epa.govnih.gov.

Degradation in Soil: The biodegradation of Dinoseb in soil is generally slow epa.gov. Studies have estimated the half-life of Dinoseb in vadose zone sandy loam soil to be approximately 100 days in the absence of volatilization epa.gov. Photolytic degradation on the soil surface can also be a significant pathway for Dinoseb dissipation epa.govnih.gov.

Impact of pH and Redox Conditions on Environmental Transformation

Influence of pH: The pH of the environmental medium is a critical factor for the speciation and transformation of Dinoseb. Dinoseb has a reported pKa of 4.4 wikipedia.orgwikidata.org or 4.47 canada.ca. This pKa value is crucial because at environmentally relevant pH values (typically 6 to 9), Dinoseb will predominantly exist in its dissociated (charged) anionic form canada.ca. The charged form of Dinoseb may exhibit different behavior in various environmental media compared to its neutral, undissociated form canada.ca.

Research on the degradation of Dinoseb has shown that its reactivity can be highly dependent on pH. For instance, in photoassisted degradation studies, Dinoseb was found to degrade efficiently under acidic pH conditions (e.g., pH 5.1) nih.gov. Similarly, the kinetics of Dinoseb's reaction with chlorine in water demonstrated a minimum reactivity at pH 9, a maximum at pH 4, and an intermediate reactivity at neutral conditions smolecule.com. This suggests that the protonation state of the molecule significantly impacts its susceptibility to degradation pathways.

Influence of Redox Conditions: Redox conditions, particularly reducing (anaerobic) environments, play a significant role in the biotransformation of nitroaromatic compounds like Dinoseb. Under reducing conditions, the degradation of Dinoseb involves a sequential reduction of its nitro (-NO2) groups to amino (-NH2) groups nih.gov. Following this reduction, these amino groups can be replaced by hydroxyl (-OH) groups nih.gov. Depending on the specific pH and redox potential of the environment, the intermediates formed during this biotransformation process may exist as quinones or hydroquinones nih.gov. This anaerobic degradation pathway is distinct from oxidative degradation processes and is particularly relevant in anoxic soil layers or sediments.

Temperature Effects on Degradation Kinetics

Temperature is a fundamental environmental factor that directly influences the kinetics of chemical degradation reactions. Higher temperatures generally lead to increased reaction rates, thereby accelerating the degradation of chemical compounds in the environment mdpi.com. While specific detailed temperature-dependent degradation kinetics for this compound itself are not widely reported, studies on the parent compound, Dinoseb, indicate that temperature is a controlling parameter. For example, chlorination kinetics of Dinoseb have been studied at controlled temperatures (e.g., 25 ± 1°C), implying that temperature is a recognized variable affecting its transformation rates smolecule.com. The general principle that increased temperature enhances degradation rates is expected to apply to Dinoseb and, by extension, its behavior after dissociation from the trolamine salt.

Data Tables

Due to the nature of the available information, which often describes trends and qualitative findings rather than specific quantitative data points for this compound across all requested parameters, a comprehensive interactive data table for all sections is not feasible. However, key physicochemical properties of Dinoseb, which are relevant to the environmental fate of this compound, are presented below.

Table 1: Key Physicochemical Properties of Dinoseb (Parent Compound)

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂N₂O₅ | wikipedia.orgwikidata.org |

| Molar Mass | 240.215 g·mol⁻¹ | wikipedia.org |

| pKa | 4.4 or 4.47 | wikipedia.orgwikidata.orgcanada.ca |

| Water Solubility (at 25 °C) | 0.052 g/L (50 mg/L) | epa.gov |

| Soil Sorption Coefficient (Koc) | 124 (measured) | epa.gov |

| Half-life in Vadose Zone Sandy Loam Soil (no volatilization) | ~100 days | epa.gov |

| Photodegradation Half-life (surface water) | 14-18 days | epa.gov |

| Vapor Phase Half-life (reaction with hydroxyl radicals) | 14.1 days | epa.gov |

| Bioconcentration Factor (BCF) | 68 (estimated) | epa.gov |

Ecological Impact and Ecotoxicological Mechanisms of Dinoseb Trolamine

Aquatic Ecotoxicity Research on Non-Target Organisms

The acute and chronic toxicity of Dinoseb (B1670700) to aquatic organisms, including fish, invertebrates, and algae, is well-documented clu-in.orgcanada.ca. Dinoseb is considered hazardous to various forms of aquatic life clu-in.org.

Dinoseb is highly toxic to fish, with its toxicity influenced by factors such as species, life stage, pH, water hardness, and temperature clu-in.orgcanada.caresearchgate.net. Acute median lethal concentration (LC50) values for fish range from 0.032 to 0.96 mg/L canada.ca. For instance, a 96-hour LC50 for Lake trout ( Salvelinus namaycush) was reported at 44 µg/L (0.044 mg/L) mdpi.com. Fathead minnows ( Pimephales promelas) exhibited a 96-hour LC50 of 0.088 ppm (0.088 mg/L) epa.gov. Chronic toxicity values, typically expressed as no observed effect concentrations (NOECs) and lowest observed effect concentrations (LOECs), range from 0.0005 to 0.059 mg/L canada.ca. Small fish like goldfish can be killed by concentrations as low as 0.4 ppm researchgate.net. The toxicity of Dinoseb to fish increases in acidic water environments researchgate.net.

Table 1: Acute Toxicity of Dinoseb to Fish Species

| Fish Species | Endpoint (Duration) | Concentration (mg/L) | Citation |

| Lake Trout | 96-hr LC50 | 0.044 | mdpi.com |

| Fathead Minnow | 96-hr LC50 | 0.088 | epa.gov |

| Goldfish (general) | Lethal Concentration | 0.4 | researchgate.net |

Table 2: Range of Acute and Chronic Toxicity Values for Dinoseb in Fish

| Toxicity Type | Endpoint (Range) | Concentration Range (mg/L) | Citation |

| Acute | LC50 | 0.032 - 0.96 | canada.ca |

| Chronic | NOEC/LOEC | 0.0005 - 0.059 | canada.ca |

Dinoseb is also harmful to aquatic invertebrates canada.caslu.senih.gov. While freshwater invertebrates generally appear less sensitive to Dinoseb than fish, significant toxic effects have been observed in various species clu-in.orgcanada.ca. For example, studies have shown moderate toxicity to juvenile estuarine invertebrates, with a 96-hour LC50 for pink shrimp at 1.96 mg/L nih.gov. The embryo-larvae stage of oysters is highly sensitive, with a 48-hour EC50 of 0.209 mg/L nih.gov.

Table 3: Toxicity of Dinoseb to Aquatic Invertebrate Species

| Invertebrate Species | Endpoint (Duration) | Concentration (mg/L) | Citation |

| Pink Shrimp | 96-hr LC50 | 1.96 | nih.gov |

| Oyster (embryo-larvae) | 48-hr EC50 | 0.209 | nih.gov |

As a herbicide, Dinoseb (and by extension Dinoseb-trolamine) has detrimental effects on primary producers in aquatic ecosystems, such as algae clu-in.orgcanada.caresearchgate.net. Herbicides, particularly those that inhibit photosynthesis by binding to protein complex sites in the chloroplast thylakoid membrane, can significantly impair algal photosynthetic capacity and growth rates researchgate.net. Algae serve as crucial bio-indicators of water pollution due to their sensitivity to such chemicals researchgate.net. For PSII inhibitor herbicides, which include dinitrophenols like Dinoseb, 72-hour EC50 values for green algae have been reported to range from 0.0041 to 9.00 mg/L, indicating a wide spectrum of toxicity from highly toxic to moderately toxic depending on the specific compound researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling plays a crucial role in predicting the potential adverse effects of chemical compounds like this compound on aquatic organisms, especially at low concentrations clu-in.org. These computational models correlate the chemical structure of a substance with its biological activity or environmental fate. QSARs are utilized to estimate various ecotoxicological endpoints, including bioaccumulation potential, often relying on parameters such as the octanol-water partition coefficient (log KOW). Empirical data from databases like ECOTOX and the European Food Safety Authority (EFSA) reports are collected and used to assess and benchmark the predictive performance of different QSAR models for various chemical classes and ecotoxicological endpoints in aquatic environments.

Terrestrial Ecotoxicity Research

The presence of Dinoseb can significantly impact the structure and function of soil microbial communities. Microorganisms are vital for soil health, fertility, and nutrient cycling, including nitrogen fixation and organic matter decomposition peercommunityjournal.orgmdpi.com. Dinoseb has been shown to inhibit nitrogenase activity, a key process performed by nitrogen-fixing microbes, with observed inhibitions of 60%, 90%, and 100% at concentrations of 3 ppm, 6 ppm, and 9 ppm, respectively mdpi.com.

Studies on Dinoseb biodegradation in soil indicate that its degradation rates are influenced by soil characteristics, such as soil type, with higher rates observed in silt-loam soils compared to loamy-sand soils nih.gov. The number of bacteria in the soil has been identified as a predictor of biodegradation rates nih.gov. Interestingly, Dinoseb was found not to degrade under aerobic conditions in certain contaminated soils; however, complete degradation was achieved under anaerobic conditions by an established microbial consortium clu-in.orgresearchgate.net. In soils with chronic, low-concentration Dinoseb contamination, the native microflora demonstrated the ability to establish anaerobic conditions and degrade the compound following starch degradation researchgate.net. Soil nitrate-N has also been shown to inhibit Dinoseb biodegradation nih.gov.

Table 4: Impact of Dinoseb on Soil Nitrogenase Activity

| Dinoseb Concentration (ppm) | Nitrogenase Activity Inhibition (%) | Citation |

| 3 | 60 | mdpi.com |

| 6 | 90 | mdpi.com |

| 9 | 100 | mdpi.com |

Advanced Analytical Methodologies for Dinoseb Trolamine in Environmental Matrices

Sample Preparation and Extraction Techniques for Complex Environmental Media

The accurate determination of Dinoseb (B1670700) in complex environmental matrices, such as water and soil, requires efficient sample preparation and extraction techniques to isolate the analyte from interfering substances and to achieve adequate preconcentration for trace analysis researchgate.net.

Solid Phase Extraction (SPE) is a widely employed technique for the preconcentration and cleanup of Dinoseb from water samples researchgate.netkoreascience.kr. This method involves passing the water sample through a cartridge packed with a sorbent material, such as C18-modified silica (B1680970) gel or styrene-divinylbenzene copolymer, which retains the analyte koreascience.krpjoes.com. After loading the sample, the cartridge is typically washed to remove impurities, and then the Dinoseb is eluted using an appropriate solvent like methanol (B129727) koreascience.kr. The efficiency of SPE for Dinoseb extraction from water has been optimized, with studies indicating optimal recovery at a pH range of 3–4 koreascience.kr.

Liquid-Liquid Extraction (LLE) is another established method for extracting Dinoseb from environmental samples. For instance, Dinoseb can be extracted from water using solvents such as ethyl ether or ethyl acetate (B1210297) pjoes.compublications.gc.ca. In some cases, a pH adjustment of the sample is performed prior to LLE to ensure the compound is in its most extractable form pjoes.com.

For more complex matrices like plant materials, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods, which combine liquid-liquid extraction with dispersive solid-phase extraction (d-SPE), have been developed for pesticide residue analysis, including phenolic herbicides like Dinoseb researchgate.net. These methods aim to reduce matrix background and improve analyte recovery.

While extensive sample preparation is often necessary for trace analysis, direct injection into chromatographic systems coupled with highly sensitive mass spectrometry can sometimes be utilized for water samples, particularly when higher detection limits are acceptable or matrix effects are minimal koreascience.krhpst.czeconference.io. This approach can significantly reduce sample preparation time and solvent consumption econference.io.

Chromatographic Separation Techniques for Trace Analysis

Chromatographic separation is a critical step in isolating Dinoseb from co-extracted compounds before detection and quantification, especially for trace analysis in environmental samples.

Gas Chromatography (GC) Coupled Systems

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), has been historically used for the analysis of Dinoseb publications.gc.caresearchgate.net. However, due to the phenolic nature of Dinoseb, which can lead to poor chromatographic performance or instability, derivatization is often required prior to GC analysis koreascience.krpjoes.comresearchgate.net. Common derivatization agents, such as trimethylphenylammonium hydroxide, convert Dinoseb into a more volatile and thermally stable derivative suitable for GC pjoes.com.

GC systems can be equipped with various detectors, including Flame Ionization Detector (FID) for general screening or Mass Spectrometric Detector (MSD) for enhanced selectivity and sensitivity pjoes.com. For confirmation of pesticide residues, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be employed researchgate.net. Despite its utility, the need for derivatization for Dinoseb analysis by GC has led to a shift towards liquid chromatography-based methods for many applications researchgate.net.

Liquid Chromatography (LC) Based Methodologies

Liquid Chromatography (LC) , especially when coupled with mass spectrometry (LC-MS), has become the preferred technique for Dinoseb analysis due to its ability to handle more polar compounds without derivatization and its high sensitivity koreascience.kreconference.ioresearchgate.netnih.gov.

Ultra Performance Liquid Chromatography (UPLC) , a variant of LC, offers improved resolution, speed, and sensitivity compared to conventional HPLC koreascience.kr. UPLC systems typically utilize narrow-bore columns, such as C18 phases, with acidic mobile phases (e.g., methanol-water with acetic acid or acetonitrile-water with acetic acid) to achieve efficient separation of Dinoseb koreascience.krhpst.czeconference.ionih.gov. Retention times for Dinoseb in UPLC-MS/MS analyses have been reported around 5.441 minutes koreascience.kr.

Mass Spectrometric Detection and Quantification

Mass spectrometry provides highly selective and sensitive detection and quantification capabilities for Dinoseb, particularly in trace analysis.

Tandem Mass Spectrometry (MS/MS) Applications

Tandem Mass Spectrometry (MS/MS) , often referred to as LC-MS/MS or UPLC-MS/MS, is widely used for the routine monitoring and quantification of Dinoseb in environmental water samples and other matrices koreascience.krhpst.czeconference.ioresearchgate.netnih.gov. This technique offers superior selectivity and sensitivity compared to single-stage MS, significantly reducing matrix interferences.

For Dinoseb, detection is typically performed in negative ion electrospray ionization (ESI-) mode , as the molecule readily forms deprotonated ions hpst.czeconference.ionih.gov. The Multiple Reaction Monitoring (MRM) mode is commonly employed, where specific precursor-to-product ion transitions are monitored, providing high specificity for the target analyte koreascience.kreconference.io. Fragment voltages and collision energies are optimized for Dinoseb to achieve the most abundant and characteristic product ions koreascience.kr.

Research findings highlight the effectiveness of UPLC-MS/MS methods. For example, a study optimizing direct injection (DI) and solid phase extraction (SPE) methods for Dinoseb in environmental water reported quantification limits as low as 0.01 µg/L using DI and 0.0001-0.0002 µg/L using SPE koreascience.kr. The precision for SPE UPLC-MS/MS was reported to be less than 11% for intra-day and inter-day analyses koreascience.kr.

Table 1: Representative Limits of Quantification (LOQs) for Dinoseb in Environmental Water by UPLC-MS/MS

| Method Type | Matrix | LOQ (µg/L) | Precision (Intra-day/Inter-day) |

| Direct Injection (DI) | Environmental Water | 0.01 | Not specified for DI |

| Solid Phase Extraction (SPE) | Environmental Water | 0.0001-0.0002 | < 11% koreascience.kr |

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with liquid chromatography (LC-HRMS), offers advanced capabilities for both targeted and non-targeted screening of Dinoseb and other contaminants in complex environmental samples lcms.czacs.org. Instruments like the Orbitrap MS provide very high mass resolving power, often up to 140,000, which is crucial for achieving unambiguous identification of analytes lcms.czacs.org.

HRMS allows for the definitive identification of Dinoseb through accurate mass measurements of the monoisotopic peak (M) and its isotopic (M+1) peaks, along with their relative intensities lcms.cz. This precise mass information helps to differentiate Dinoseb from other compounds with similar nominal masses, including isomers like Dinoterb acs.org. Confirmation by fragment ions, as suggested by regulatory guidelines, and library searches further enhances the confidence in identification lcms.cz. LC-HRMS workflows are increasingly adopted in environmental sciences for their ability to screen and identify numerous chemicals simultaneously in highly complex matrices acs.org.

Development and Validation of Multi-Residue Methods for Dinoseb and its Metabolites

The development of multi-residue methods is critical for the comprehensive analysis of pesticides, including Dinoseb and its metabolites, in various environmental matrices. These methods aim to detect and quantify a wide range of compounds in a single analysis, improving efficiency and throughput perkinelmer.comfera.co.uk. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the techniques of choice for multi-residue analysis due to their high sensitivity and selectivity perkinelmer.comresearchgate.net.

Sample Preparation Techniques: Effective sample preparation is a cornerstone of multi-residue analysis, particularly for complex environmental matrices. Solid Phase Extraction (SPE) is a widely used technique for pre-concentration and cleanup of samples. For instance, both direct injection (DI) and SPE methods have been optimized for the simultaneous determination of pendimethalin (B1679228) and Dinoseb in environmental water using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) koreascience.kr. Another common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which, when combined with LC-MS/MS, has been successfully applied for multi-residue analysis of pesticides in various food and environmental samples perkinelmer.comnih.gov.

Method Validation Parameters: Validation of multi-residue methods is essential to ensure the reliability and accuracy of the results. Key validation parameters include:

Selectivity: The ability of the method to differentiate the analyte from other components in the matrix nih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Dinoseb and pendimethalin in environmental water, LOQs were reported as 0.01 µg/L using the DI method and 0.0001-0.0002 µg/L using the SPE method koreascience.kr. For a multi-residue method detecting 70 organic micropollutants in surface waters, LODs varied from 6.0 to 40 ng/L researchgate.net.

Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range. Correlation coefficients (R²) often exceed 0.99 for well-validated methods nih.govresearchgate.net.

Accuracy (Recovery): The closeness of the measured value to the true value, often expressed as recovery percentage. Recoveries between 70% and 120% are generally considered acceptable for many environmental analyses researchgate.net. For a multi-residue method for 70 organic micropollutants, recoveries ranged from 60% to 110% researchgate.net.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions, typically expressed as relative standard deviation (RSD) or coefficient of variation (CV). Intra-day and inter-day precision for Dinoseb and pendimethalin by SPE UPLC-MS/MS were reported to be less than 11% koreascience.kr. For other multi-residue methods, precision (RSD) was often below 10% perkinelmer.com.

Matrix Effects: The influence of co-eluting matrix components on the ionization efficiency of the analyte in mass spectrometry, leading to signal suppression or enhancement nih.govacs.org. Strategies like matrix-matched calibration are often employed to mitigate these effects nih.gov.

An example of method validation for Dinoseb in soil involved analyzing spiked soil samples to determine precision near the detection limit, and comparing these results with an EPA laboratory procedure clu-in.org.

Table 1: Representative Performance Parameters for Multi-Residue Methods in Environmental Matrices

| Parameter | Typical Range / Value | Analytical Technique | Matrix Type | Source |

| LOQ (Dinoseb, Pendimethalin) | 0.0001-0.0002 µg/L (SPE) | UPLC-MS/MS | Environmental Water | koreascience.kr |

| LOD (Micropollutants) | 6.0-40 ng/L | GC-MS/MS | Surface Water | researchgate.net |

| Recovery | 60-120% (generally) | Various | Various | researchgate.netresearchgate.net |

| Precision (RSD/CV) | <11% (intra-day/inter-day for Dinoseb) | UPLC-MS/MS | Environmental Water | koreascience.kr |

| Linearity (R²) | >0.99 (often 0.9915-0.9999) | Various | Various | nih.govresearchgate.net |

| Matrix Effect | 77.5% to 105.1% (for sulfonamides) | LC-MS/MS | Chicken (example of complex matrix) | researchgate.net |

Quality Control and Assurance in Environmental Dinoseb-trolamine Analysis

Quality Control (QC) and Quality Assurance (QA) are integral to ensuring the reliability and comparability of analytical data in environmental monitoring of compounds like this compound. These practices establish a framework for consistent and accurate results wdh.ac.id.

Key Quality Control Elements:

Calibration: Regular calibration of instruments using certified reference standards is fundamental to accurate quantification. External neat solvent calibration is a common practice acs.org.

Internal Standards: The use of internal standards helps compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis koreascience.kr.

Blanks: Analysis of extraction blanks and reagent blanks helps monitor for contamination throughout the analytical process clu-in.org.

Spiked Samples (Spike Recoveries): Analyzing samples spiked with known concentrations of the analyte (e.g., extraction spikes, matrix spikes) is crucial for assessing method accuracy and matrix effects acs.orgclu-in.org.

Certified Reference Materials (CRMs): When available, CRMs provide an independent means of verifying method accuracy and traceability.

Control Charts: Statistical control charts can be used to monitor method performance over time, identifying trends or deviations that may indicate a loss of control.

Standard Operating Procedures (SOPs): Detailed written procedures for all aspects of the analytical process, from sample collection to data reporting, ensure consistency and reproducibility clu-in.org.

Method Validation: As discussed in section 4.4, thorough method validation is a primary QA activity, demonstrating that the method is fit for its intended purpose nih.govclu-in.org.

Inter-laboratory Comparisons (Proficiency Testing): Participation in inter-laboratory studies or proficiency testing programs allows laboratories to compare their results with those of other laboratories, providing an external assessment of data quality wdh.ac.id.

Audits and Reviews: Regular internal and external audits of the analytical laboratory and its procedures help identify areas for improvement and ensure compliance with quality standards.

Data Quality Objectives (DQOs): Clearly defined DQOs specify the level of uncertainty and confidence required for the analytical data, guiding the entire analytical process from planning to reporting clu-in.org. For example, a project for Dinoseb in soil had defined action levels of 1.6 µg/Kg and 80 µg/Kg, necessitating specific quality assurance protocols to meet these objectives clu-in.org.

Accreditation: Adherence to international standards such as ISO 17025 demonstrates a laboratory's competence and the reliability of its analytical results fera.co.uk.

In a case study involving rapid response field analytical support for Dinoseb contamination in soil, site-specific quality control procedures were incorporated into an SOP before field deployment, and 10% of field samples were shipped to a fixed laboratory for comparison analysis, demonstrating robust QA practices clu-in.org.

Environmental Remediation and Management Strategies for Dinoseb Trolamine Contamination

Physical and Chemical Treatment Technologies for Water and Soil

Physical and chemical methods offer robust solutions for the removal and degradation of Dinoseb-trolamine from contaminated environmental matrices. These technologies often leverage the compound's chemical properties to facilitate its extraction or transformation into less harmful substances.

Adsorption Processes for Removal from Aqueous Streams

Adsorption stands as a prominent and effective physical process for removing this compound from aqueous environments. Activated carbon, particularly granular activated carbon (GAC), has demonstrated significant efficacy in this regard. Studies have shown that activated carbon filtration can achieve high removal rates of dinoseb (B1670700) from water. For instance, a treatment system involving activated carbon columns successfully removed 99.98% of dinoseb from lake water, even with initial concentrations as high as 750 mg/L. epa.govbmrb.io

The adsorption capacity of activated carbon for dinoseb has been quantified through isotherm tests. Using Columbia LC carbon, Langmuirian equilibrium constants were reported, indicating substantial adsorption potential. While the Langmuir equation provides a good fit over a broad concentration range, greater adsorption is often observed at lower concentrations than predicted by these constants. epa.gov

Beyond activated carbon, ion exchange resins have also shown promise for dinoseb removal. Anion exchangers, such as Amberlite IRA-400, have been effective in adsorbing dinoseb from aqueous solutions to below detectable limits. epa.gov Furthermore, zerovalent iron (Fe(0)) has been investigated for its ability to remediate dinoseb. Batch experiments demonstrated quantitative dinoseb removal in the presence of Fe(0) in aqueous solutions, with removal efficiency increasing when ferrous or aluminum sulfate (B86663) were included in the treatment. orst.edu

The effectiveness of these adsorption processes highlights their utility in mitigating this compound contamination in water.

Filtration Technologies for Water Purification

Filtration technologies, particularly those incorporating activated carbon, are widely recognized for their ability to purify water contaminated with this compound. Granular activated carbon (GAC) filtration is an approved and recommended treatment method for removing dinoseb from drinking water. epa.govnih.govepa.gov This method is commonly employed in both residential and industrial settings where contaminants are present in the water supply. epa.gov Whole-house water filter systems that utilize GAC are designed to eliminate impurities, including dinoseb, before the water reaches the tap, thereby protecting consumers from potential exposure. epa.gov

The effectiveness of GAC filtration lies in the porous structure of activated carbon, which provides a large surface area for the adsorption of organic molecules like dinoseb. This physical process traps the contaminant within the filter media, preventing its passage through the system.

Phytoremediation Potential and Mechanisms

Phytoremediation represents an environmentally friendly and cost-effective biological approach for the remediation of contaminated soils and waters. This technology utilizes plants and their associated microorganisms to remove, degrade, or contain environmental contaminants. While research specifically on the phytoremediation of this compound is an evolving area, the general mechanisms of phytoremediation offer a strong potential for addressing organic contaminants like this compound.

The primary mechanisms of phytoremediation include:

Phytoextraction: Involves the uptake of contaminants by plant roots and their translocation and accumulation in the harvestable above-ground plant parts (shoots). This allows for the removal of the contaminant by harvesting the plant biomass.

Phytodegradation (Phytotransformation): Refers to the breakdown of contaminants within plant tissues through metabolic processes. Plants produce enzymes that can transform complex organic molecules into simpler, less toxic compounds.

Rhizodegradation (Phytostimulation): This mechanism relies on the symbiotic relationship between plants and microorganisms in the rhizosphere (the soil area around plant roots). Plant roots release exudates that stimulate the growth and activity of microbial populations, which in turn degrade contaminants in the soil. Dinoseb itself is known to be subject to microbial attack in soil under favorable conditions.

Phytostabilization: Involves the immobilization of contaminants in the soil or groundwater, reducing their bioavailability and preventing their migration. This can occur through adsorption onto roots, precipitation within the rhizosphere, or uptake and storage in roots.

Phytovolatilization: The uptake of contaminants by plants and their release into the atmosphere in a volatile form. This process is less common for many organic contaminants but can occur for some.

For organic compounds like this compound, phytodegradation and rhizodegradation are particularly relevant mechanisms, as microorganisms and plant enzymes can break down the complex chemical structure of the compound. The slow biodegradation of dinoseb in soil suggests that enhancing microbial activity through plant presence could be a beneficial strategy. epa.gov Further research is needed to identify specific plant species and optimize conditions for effective phytoremediation of this compound.

Regulatory Context and Its Influence on Dinoseb Trolamine Research

Historical Regulatory Frameworks and Legislative Actions Governing Dinoseb-trolamine Use

Dinoseb (B1670700), and by extension its salts like this compound, was historically employed as a broad-spectrum pesticide, functioning as an herbicide, insecticide, and miticide wikipedia.orgepa.govorst.edu. Its applications spanned various agricultural crops, including soybeans, vegetables, fruits, nuts, and cereals wikipedia.orgepa.govorst.edu. However, growing evidence of its adverse effects on human health and the environment led to stringent regulatory interventions globally.

In the United States, all pesticidal uses of Dinoseb were cancelled in 1986 by the Environmental Protection Agency (EPA) due to concerns regarding reproductive effects, including birth defects and male sterility, and its high acute toxicity orst.educanada.capic.intmcgill.ca. This action was taken under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) canada.camcgill.ca. Similarly, in Canada, the registration of all non-essential pesticidal uses of Dinoseb was suspended in 1990, with its use as an herbicide fully discontinued (B1498344) by December 31, 2001 canada.cagazette.gc.cacanada.cacanada.ca.

The European Union (EU) has also banned Dinoseb, its acetate (B1210297), and salts in pesticides, citing high risks of birth defects, male sterility, and acute toxicity identified in animal studies canada.cagazette.gc.ca. Dinoseb is further subject to the Classification, Labelling and Packaging (CLP) Regulation, requiring specific packaging and labeling for export, and is listed on the Candidate List of substances of very high concern under REACH due to its potential reproductive toxicity canada.cagazette.gc.ca. Internationally, Dinoseb is a restricted chemical under Annex III of the Rotterdam Convention, making it subject to the Prior Informed Consent (PIC) procedure for international trade canada.cagazette.gc.ca. This compound itself is considered an obsolete dinitrophenol herbicide and is banned in many countries herts.ac.uk.

Impact of National and International Bans on Environmental Research Priorities and Funding

The widespread bans on Dinoseb and its derivatives like this compound profoundly reshaped environmental research priorities. Prior to the bans, research likely focused on efficacy, application methods, and short-term environmental impact. Post-ban, the focus shifted dramatically towards understanding the environmental fate, persistence, and long-term ecological and human health implications of residual contamination.

Research efforts began to concentrate on:

Environmental Persistence and Fate: Studies aimed to determine how long Dinoseb persists in various environmental compartments (soil, water, sediment) and its degradation pathways orst.educanada.cacanada.ca. For instance, Dinoseb is known to break down slowly in water, where it is expected to persist and exhibit long-range transport potential gazette.gc.ca. While generally not persistent in soil with reported half-lives ranging from 5 to 31 days, persistence can be much longer in the vadose zone orst.edu.

Contaminant Monitoring: The need for monitoring shifted from routine agricultural surveillance to detecting residual levels in water sources and contaminated sites epa.govcanada.cacanada.ca.

Remediation Technologies: Significant research efforts were directed towards developing and evaluating methods to remove or degrade Dinoseb from contaminated media tidjma.tnepa.govclu-in.orgresearchgate.net.

Ecological Risk Assessment: Continued assessment of the ecological harm posed by Dinoseb, particularly to aquatic organisms, remained a priority gazette.gc.cacanada.cacanada.ca.

While direct data on specific funding shifts are not always explicitly detailed, the regulatory mandates, such as the US EPA's requirement for water suppliers to monitor for Dinoseb epa.gov and Canada's Chemicals Management Plan gazette.gc.ca, inherently drove research and investment into these new priority areas. The classification of Dinoseb as a toxic substance under acts like the Canadian Environmental Protection Act, 1999 (CEPA), further necessitated research into its environmental presence and potential for harm canada.cacanada.cacanada.ca.

Evolution of Environmental Monitoring Programs and Data Gaps Post-Banning

Environmental monitoring programs for Dinoseb have evolved from a focus on active use to a more targeted approach aimed at identifying legacy contamination. Historical environmental monitoring data for Dinoseb exist from its period of use as an herbicide and shortly after its discontinuation canada.cacanada.ca. However, a significant data gap has emerged in current environmental monitoring. For example, there are limited or no current environmental monitoring data for Dinoseb in surface water, air, sediment, or soil in Canada canada.cacanada.ca. Despite this, recent drinking water monitoring data from various municipalities across Canada show no detection of Dinoseb canada.ca.

In the United States, the EPA mandated water suppliers to collect and analyze water samples for Dinoseb between 1993 and 1995, with a Maximum Contaminant Level (MCL) set at 7 parts per billion (ppb) epa.gov. If levels exceeded this, further monitoring and remediation were required epa.gov. In Minnesota, Dinoseb has been detected in groundwater near locations of past spills, with concentrations ranging from 0.29 to 86 ppb. However, no detections in drinking water have been reported in Minnesota since 1993 health.state.mn.us.

The shift in monitoring reflects the change in Dinoseb's status from an actively used pesticide to a legacy contaminant. The lack of current widespread monitoring data in certain media highlights a potential data gap, making it challenging to fully assess the long-term environmental fate and potential exposure pathways in areas not associated with known historical spills or industrial releases.

Table 1: Dinoseb Detections in Minnesota Groundwater (Post-Ban)

| Location Type | Concentration Range (ppb) | Detection Period | Source |

| Near spill sites | 0.29 - 86 | Not specified (post-ban) | health.state.mn.us |

| Public drinking water systems | 0.27, 0.52 (individual detections) | 1993 | health.state.mn.us |

| Drinking water (since 1993) | No detections | Through 2015 | health.state.mn.us |

Case Studies of Contaminated Sites and Remedial Research Driven by Regulatory Directives

Regulatory directives have been a primary driver for research and implementation of remediation strategies at sites contaminated with Dinoseb. The persistence of Dinoseb in the environment necessitates active intervention at such sites tidjma.tn.

One notable example involves a site in Port Moller, Alaska, where soil was contaminated with various pesticides, including Dinoseb. Regulatory requirements led to a treatability study that evaluated thermal desorption, soil washing, and bioremediation. Thermal desorption was ultimately selected for full-scale remediation, treating approximately 9,500 cubic yards of contaminated soil in three months epa.gov.

Research into bioremediation has also shown promise. A novel soil treatment method for Dinoseb-contaminated soils demonstrated a reduction of greater than 99.8% in Dinoseb levels within 23 days in a demonstration test. This process involved the addition of naturally selected anaerobic soil microorganisms, which were capable of degrading Dinoseb under anaerobic conditions clu-in.orgresearchgate.net. In cases where microorganisms were not naturally present, inoculation with an acclimated, anaerobic, Dinoseb-degrading consortium improved degradation rates researchgate.net.

Another case study, the Harmon Field contaminated site in Tulare County, California, involved a Remedial Action Plan (RAP) driven by directives from the California Environmental Protection Agency (Cal-EPA). While the specific contaminants included various pesticides, the regulatory framework compelled investigations into the extent of contamination and the assessment of remediation techniques unlv.edu.

Remediation strategies for Dinoseb contamination broadly encompass physical, biological, and chemical methods. The selection of a specific technique is contingent on factors such as the extent of contamination, the environmental medium (soil, water), and cost-effectiveness tidjma.tn. Physical methods may involve excavation and removal of contaminated soil, while biological methods leverage microorganisms for degradation. Chemical methods, such as oxidation or reduction processes, can also be employed tidjma.tn. Continued research is vital for developing more efficient and cost-effective remediation technologies, particularly for challenging environmental conditions tidjma.tn.

Table 2: Examples of Remediation Approaches for Dinoseb-Contaminated Sites

| Site/Context | Contaminants | Remediation Technology | Outcome/Findings | Source |

| Port Moller Radio Relay Station, AK | Metolachlor, Dinoseb, Atrazine, 2,4-D | Thermal Desorption | 9,500 yd³ of soil treated in 3 months | epa.gov |

| Dinoseb-contaminated soil (demonstration) | Dinoseb | Anaerobic Bioremediation | >99.8% reduction in 23 days | clu-in.org |

| Harmon Field, CA | Various pesticides (including potential for Dinoseb) | Remedial Investigations (specific tech not detailed, but driven by regulatory directives) | Assessment of contamination extent and remediation techniques | unlv.edu |

Future Research Directions and Emerging Challenges in Dinoseb Trolamine Environmental Science

Development of Novel Analytical Techniques for Ultra-Trace Detection

A primary challenge in monitoring Dinoseb-trolamine is the detection of ultra-trace levels in complex environmental matrices. Traditional analytical methods often require laborious sample preparation and may lack the sensitivity for effective long-term monitoring. nih.gov Future research should prioritize the development of rapid, sensitive, and field-portable analytical techniques.

Emerging technologies such as Surface-Enhanced Raman Spectroscopy (SERS) and electrochemical sensors show considerable promise. SERS, a technique that amplifies the Raman signal of molecules adsorbed on nanostructured metal surfaces, offers the potential for single-molecule detection. epa.gov Electrochemical sensors, on the other hand, provide a low-cost and portable platform for real-time monitoring. uwyo.edu Research in this area should focus on the design of selective recognition elements, such as molecularly imprinted polymers or aptamers, to enhance the specificity of these sensors for this compound.

| Analytical Technique | Principle | Potential Advantages for this compound Detection |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | High sensitivity, molecular fingerprinting, potential for multiplexing. |

| Electrochemical Sensors | Measurement of the electrical response of a chemical reaction at an electrode surface. | Portability, low cost, rapid analysis, potential for miniaturization. |

| Immunoassays | Use of antibodies for specific detection of target molecules. | High specificity, high throughput, potential for field-deployable kits. researchgate.net |

Advanced Modeling and Prediction of Environmental Fate and Transport under Changing Conditions

Predicting the long-term environmental behavior of this compound is complicated by its chemical properties and the dynamic nature of the environment. While it has a moderate potential for leaching to groundwater and is not typically persistent in soil, its persistence can be significantly longer in the vadose zone. orst.eduepa.gov Global climate change introduces further complexity, with alterations in temperature, precipitation patterns, and soil properties potentially affecting the mobility, degradation, and bioavailability of this compound. nih.gov

Future research must focus on developing and refining environmental fate and transport models that can account for these changing conditions. rsc.org This includes incorporating climate projection data into existing models to simulate the future distribution of this compound. nih.gov Furthermore, there is a need for models that can accurately predict the transport of not only the parent compound but also its degradation products. uwyo.edu Research models that incorporate non-equilibrium processes and the heterogeneity of soil can provide more accurate predictions of pesticide movement. usda.gov One study has already modeled the survival time of Daphnia magna under Dinoseb (B1670700) stress using a four-parameter logistic regression model. nih.gov

Interdisciplinary Approaches to Assessing Long-Term Ecological Repercussions

The ecological repercussions of this compound contamination are multifaceted, affecting various trophic levels. It is known to be highly toxic to birds, fish, and other aquatic organisms. orst.edu Understanding the full extent of these impacts requires an interdisciplinary approach that integrates toxicology, ecology, and environmental chemistry.

Long-term studies are needed to assess the chronic effects of low-level this compound exposure on ecosystem structure and function. This includes investigating its potential to act as an endocrine disruptor and its effects on reproductive success and population dynamics of sensitive species. canada.ca Combining laboratory-based toxicological data with field observations and ecological modeling will be crucial for a comprehensive risk assessment. setac.org Such an approach can help to understand how the direct toxic effects on individual organisms translate to broader ecological consequences.

Innovation in Sustainable and Cost-Effective Remediation Technologies

The remediation of sites contaminated with this compound presents both technical and economic challenges. While traditional methods can be effective, they are often costly and can have a significant environmental footprint. researchgate.netresearchgate.net There is a pressing need for innovative, sustainable, and cost-effective remediation technologies.

Bioremediation has emerged as a promising approach. Studies have shown that under anaerobic conditions, microbial consortia can completely degrade Dinoseb. nih.govresearchgate.net This process can be stimulated by the addition of carbon sources like starchy potato-processing by-products. nih.gov Another innovative technique involves the use of zerovalent iron (Fe(0)) , which has been shown to quantitatively remove Dinoseb from contaminated soil and water by reducing its nitro groups. nih.gov Future research should focus on optimizing these technologies for in-situ applications, which would minimize site disruption and reduce costs. vertasefli.co.uk The development of regenerable adsorbents, such as chitosan-TiO2 composite films, also presents a sustainable option for water treatment. mdpi.com

| Remediation Technology | Mechanism | Key Advantages |

| Bioremediation (Anaerobic) | Microbial degradation of Dinoseb. | Cost-effective, environmentally friendly, potential for in-situ application. nih.govresearchgate.net |

| Zerovalent Iron (Fe(0)) | Chemical reduction of Dinoseb's nitro groups. | Rapid and complete removal, effective in both soil and water. nih.gov |

| Adsorption on Novel Materials | Physical binding of Dinoseb to adsorbent surfaces. | Potential for regeneration and reuse of adsorbents, cost-effective. mdpi.com |

Research on Degradation Products and Their Potential Eco-toxicological Significance

The environmental risk of this compound is not limited to the parent compound. Its degradation products may also possess toxicological properties. The primary degradation pathway for Dinoseb involves the reduction of its nitro groups to form amino groups. nih.gov These amino derivatives can be further transformed into quinonimine and benzoquinone, which did not persist in one study. nih.gov

A significant research gap exists regarding the eco-toxicological significance of these degradation products. Future studies should focus on identifying and quantifying these metabolites in various environmental compartments and assessing their toxicity to a range of organisms. This information is critical for a complete understanding of the environmental risks associated with this compound contamination and for developing effective risk management strategies.

Re-evaluation of Historical Environmental Monitoring Data with Modern Methodologies

Historical environmental monitoring data for Dinoseb exists from the time it was widely used as a herbicide. canada.cacanada.cacanada.ca This data represents a valuable resource for understanding the long-term environmental fate of this compound. However, these historical data were often generated using analytical techniques that are less sensitive and specific than modern methods.

A key future research direction is the re-evaluation of these historical datasets. This could involve the analysis of archived environmental samples, where available, using modern, highly sensitive analytical techniques. tandfonline.com Furthermore, statistical and modeling approaches can be applied to historical monitoring data to better understand trends in this compound concentrations over time and to identify areas of persistent contamination. This retrospective analysis can provide crucial insights into the long-term behavior of this compound in the environment and inform the design of future monitoring programs.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate Dinoseb-trolamine’s mechanisms of action while addressing its toxicity risks?

- Methodological Answer :

- Begin with a literature review to identify gaps in understanding its biochemical pathways (e.g., interaction with mitochondrial uncoupling proteins) .

- Use in vitro assays (e.g., cell viability assays, ROS detection) to quantify toxicity thresholds, followed by dose-response experiments to establish safe working concentrations .

- Include control groups treated with structurally similar compounds (e.g., other dinitrophenol derivatives) to isolate this compound-specific effects .

- Document deviations from protocols rigorously, as deviations require PI approval for hazardous substances like Dinoseb .

Q. What are the best practices for synthesizing this compound in laboratory settings to ensure reproducibility?

- Methodological Answer :

- Follow validated synthesis protocols from peer-reviewed journals (e.g., solvent selection, reaction temperature, and purification steps) and cross-validate with NMR and HPLC-MS for purity (>95%) .

- Use standardized data tables to log reaction conditions, yields, and analytical results, ensuring consistency across replicates .

- Pre-screen solvents for compatibility, as this compound’s solubility varies significantly with pH and solvent polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer :

- Conduct meta-analyses of historical studies to identify variables causing discrepancies (e.g., soil pH, microbial activity, or analytical methods) .

- Design controlled microcosm experiments simulating diverse environmental conditions (e.g., aerobic vs. anaerobic systems) and use isotope-labeled this compound to track degradation pathways .

- Apply multivariate statistical models (e.g., PCA or ANOVA) to isolate factors with the highest impact on persistence .

Q. What experimental frameworks are suitable for studying this compound’s interactions with non-target organisms in ecotoxicology?

- Methodological Answer :

- Use the PICO framework to structure hypotheses:

- P opulation: Aquatic invertebrates (e.g., Daphnia magna).

- I ntervention: Chronic exposure to sublethal this compound concentrations.

- C omparison: Organisms exposed to analogous compounds (e.g., Dinoterb).

- O utcome: Biomarkers like oxidative stress enzymes or reproductive rates .

- Combine omics approaches (transcriptomics, metabolomics) to identify mechanistic pathways and validate findings with targeted assays (e.g., qPCR for stress-response genes) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic effects in mammalian models?

- Methodological Answer :

- Design longitudinal studies with staggered sampling points to capture dynamic responses .

- Use bioinformatics pipelines (e.g., Gene Ontology enrichment analysis) to link transcriptomic data with phenotypic outcomes (e.g., liver histopathology) .

- Validate hypotheses using CRISPR-Cas9 knockouts of candidate genes identified through network pharmacology models .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.